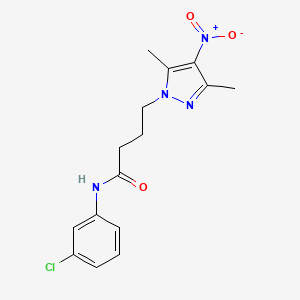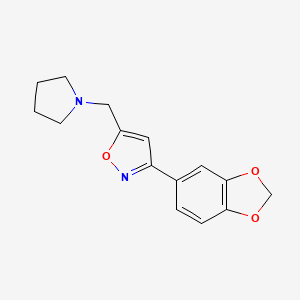![molecular formula C19H16N2O3 B4331071 1-{[3-(1,3-benzodioxol-5-yl)isoxazol-5-yl]methyl}indoline](/img/structure/B4331071.png)
1-{[3-(1,3-benzodioxol-5-yl)isoxazol-5-yl]methyl}indoline
Vue d'ensemble
Description
1-{[3-(1,3-benzodioxol-5-yl)isoxazol-5-yl]methyl}indoline is a chemical compound that has gained significant attention in scientific research due to its potential use in various fields. This compound is also known as ABT-639 and is a selective T-type calcium channel blocker.
Mécanisme D'action
ABT-639 works by blocking T-type calcium channels, which are involved in the transmission of pain signals. By blocking these channels, ABT-639 reduces the transmission of pain signals and provides pain relief. ABT-639 has also been found to have anxiolytic and antidepressant effects, which are believed to be due to its ability to modulate the activity of the amygdala and prefrontal cortex.
Biochemical and Physiological Effects:
ABT-639 has been found to have several biochemical and physiological effects. It has been found to reduce the release of neurotransmitters, including glutamate, which is involved in the transmission of pain signals. ABT-639 has also been found to reduce the activity of the amygdala and prefrontal cortex, which are involved in anxiety and depression.
Avantages Et Limitations Des Expériences En Laboratoire
ABT-639 has several advantages for lab experiments. It is a potent and selective T-type calcium channel blocker, which makes it useful for studying the role of these channels in pain transmission. ABT-639 has also been found to be effective in animal models of pain and anxiety, which makes it useful for studying the mechanisms underlying these conditions. However, ABT-639 has some limitations for lab experiments. It is a complex molecule that requires a complex synthesis method, which makes it difficult to produce in large quantities. ABT-639 is also relatively expensive, which can limit its use in some experiments.
Orientations Futures
There are several future directions for research on ABT-639. One direction is to study the long-term effects of ABT-639 on pain, anxiety, and depression. Another direction is to study the effects of ABT-639 on other conditions, such as epilepsy and Parkinson's disease. Additionally, research could be done to develop more efficient and cost-effective methods for synthesizing ABT-639. Finally, research could be done to develop new T-type calcium channel blockers with improved efficacy and fewer side effects.
Conclusion:
In conclusion, ABT-639 is a chemical compound that has significant potential for use in scientific research. It is a potent and selective T-type calcium channel blocker that has been found to be useful in treating pain, anxiety, and depression. ABT-639 has several advantages for lab experiments, but it also has some limitations. There are several future directions for research on ABT-639, including studying its long-term effects and developing new T-type calcium channel blockers.
Applications De Recherche Scientifique
ABT-639 has been found to be useful in several scientific research fields. One of the most significant applications of ABT-639 is in the field of pain management. ABT-639 is a potent analgesic and has been found to be effective in treating neuropathic pain, inflammatory pain, and cancer pain. ABT-639 has also been found to be useful in treating anxiety and depression.
Propriétés
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-5-(2,3-dihydroindol-1-ylmethyl)-1,2-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O3/c1-2-4-17-13(3-1)7-8-21(17)11-15-10-16(20-24-15)14-5-6-18-19(9-14)23-12-22-18/h1-6,9-10H,7-8,11-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNRGVKLWUCHTTK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)CC3=CC(=NO3)C4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1H-Indole, 1-[[3-(1,3-benzodioxol-5-yl)-5-isoxazolyl]methyl]-2,3-dihydro- | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![10-(1,3-benzodioxol-5-yl)-1,3-dimethyl-5-phenyl-1,7,8,10-tetrahydro-2H-pyrimido[4',5':3,4]pyrrolo[2,1-c][1,4]oxazine-2,4(3H)-dione](/img/structure/B4330988.png)
![10-(2-fluorophenyl)-5-(4-methoxyphenyl)-1,3-dimethyl-1,7,8,10-tetrahydro-2H-pyrimido[4',5':3,4]pyrrolo[2,1-c][1,4]oxazine-2,4(3H)-dione](/img/structure/B4330993.png)
![N-(3-methoxydibenzo[b,d]furan-2-yl)-2-(1H-tetrazol-1-yl)acetamide](/img/structure/B4331000.png)
![[7,8-bis(propylsulfonyl)pyrrolo[1,2-a]pyrazin-6-yl](3,4-dimethoxyphenyl)methanone](/img/structure/B4331019.png)
![1-(1-adamantyl)-4-{[(5-butyl-4-methyl-1H-imidazol-2-yl)thio]acetyl}piperazine](/img/structure/B4331027.png)
![3-(2,4-dichlorophenyl)-6-(4-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4331031.png)

![1-[4-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)butanoyl]indoline](/img/structure/B4331058.png)
![1-{[3-(4-methoxyphenyl)isoxazol-5-yl]methyl}indoline](/img/structure/B4331065.png)

![1-{[3-(1,3-benzodioxol-5-yl)isoxazol-5-yl]methyl}-3-methylpiperidine](/img/structure/B4331078.png)
![4-{[3-(1,3-benzodioxol-5-yl)isoxazol-5-yl]methyl}morpholine](/img/structure/B4331084.png)
![1-{[3-(1,3-benzodioxol-5-yl)isoxazol-5-yl]methyl}-4-ethylpiperazine](/img/structure/B4331092.png)
![1-ethyl-4-{[3-(4-methoxyphenyl)isoxazol-5-yl]methyl}piperazine](/img/structure/B4331100.png)